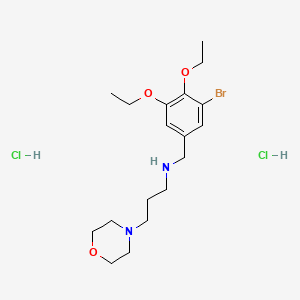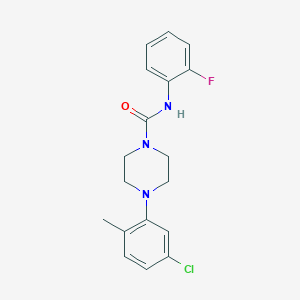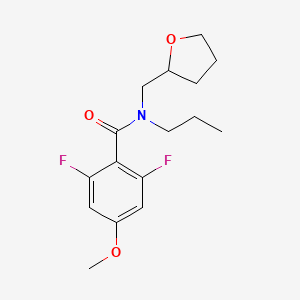
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as BDB or 3,4-methylenedioxy-N-benzylamphetamine, is a psychoactive drug that belongs to the amphetamine class. BDB is structurally similar to other amphetamines such as MDMA and MDA, but its effects on the brain and body are not as well understood.
作用机制
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride acts on the central nervous system by increasing the release of serotonin and dopamine, two neurotransmitters that are involved in mood regulation and reward processing. This compound also inhibits the reuptake of these neurotransmitters, prolonging their effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have both stimulant and hallucinogenic effects. It can cause feelings of euphoria, increased energy, and altered perception of time and space. This compound also has cardiovascular effects, such as increasing heart rate and blood pressure. It can also cause hyperthermia, dehydration, and electrolyte imbalances. Long-term use of this compound may lead to neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for lab experiments, such as its structural similarity to other amphetamines and its ability to cross the blood-brain barrier. However, this compound has several limitations, such as its potential for neurotoxicity and the lack of research on its long-term effects. This compound is also a controlled substance, which makes it difficult to obtain and use in research studies.
未来方向
There are several future directions for N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride research, such as investigating its potential therapeutic uses for neurodegenerative diseases and exploring its effects on brain function and behavior. More research is needed to understand the long-term effects of this compound use and its mechanism of action. Developing new synthesis methods and improving the purity and yield of this compound could also facilitate further research.
合成方法
The synthesis of N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps, including the reduction of 3,4-methylenedioxyphenyl-2-nitropropene with sodium borohydride, followed by the reaction of the resulting intermediate with benzyl bromide and morpholine. The final product is purified using column chromatography and recrystallization. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
科学研究应用
N-(3-bromo-4,5-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been used in scientific research to study its effects on the brain and behavior. It has been shown to have similar effects to MDMA, such as increasing serotonin and dopamine release and inhibiting their reuptake. This compound has also been found to have neuroprotective properties and may be useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN2O3.2ClH/c1-3-23-17-13-15(12-16(19)18(17)24-4-2)14-20-6-5-7-21-8-10-22-11-9-21;;/h12-13,20H,3-11,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJSLNFAGXSHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)



![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5299376.png)
![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299384.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5299394.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide](/img/structure/B5299402.png)